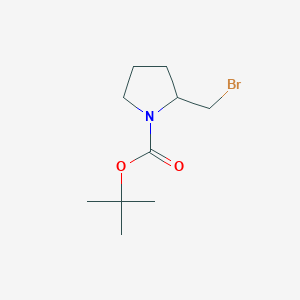

Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMADJAEHVCZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564415 | |

| Record name | tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181258-46-8 | |

| Record name | tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

An In-depth Examination of a Versatile Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in medicinal chemistry and organic synthesis. We will explore its chemical identity, stereospecific CAS numbers, and physicochemical properties. The narrative delves into the causality behind its preferred synthetic routes, offering a validated, step-by-step protocol for its preparation from the corresponding alcohol. Furthermore, this guide elucidates its strategic application in constructing complex molecular architectures, underscored by its utility in introducing the pyrrolidine motif into drug candidates. Safety, handling, and storage protocols are also detailed to ensure best laboratory practices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its prevalence is a testament to its unique structural and physicochemical properties. The non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] This scaffold is a cornerstone in the structure of numerous natural products and FDA-approved drugs, contributing to their biological activity and favorable pharmacokinetic profiles.[2]

This compound emerges as a particularly valuable synthetic intermediate. It combines the desirable pyrrolidine core with two key functionalities: a tert-butoxycarbonyl (Boc) protecting group and a reactive bromomethyl moiety. The Boc group provides stability and ensures chemoselectivity in subsequent reactions, while the bromomethyl group serves as a potent electrophilic handle for nucleophilic substitution reactions. This dual functionality allows for the controlled and directed elaboration of the pyrrolidine structure, making it a go-to building block for constructing novel therapeutic agents.[3][4] This guide will provide the technical insights necessary to effectively synthesize and utilize this compound.

Chemical Identity and Physicochemical Properties

A critical aspect of working with this compound is recognizing its stereochemistry. It is available as a racemic mixture and as individual (R) and (S) enantiomers, each identified by a unique CAS number. The choice of stereoisomer is paramount in drug development, as biological systems are chiral, and often only one enantiomer exhibits the desired therapeutic effect.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [6] |

| Molecular Weight | 264.16 g/mol | [5] |

| Appearance | Liquid | [7] |

| CAS Number (Racemic) | 181258-46-8 | [5] |

| CAS Number (R)-enantiomer | 1039826-29-3 | [6][7][8] |

| CAS Number (S)-enantiomer | 128542-75-6 | [4] |

| Purity | Typically ≥95% | [6] |

| Boiling Point | ~300 °C at 760 mmHg (Predicted) | [7][9] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | [6] |

| Shipping Conditions | Shipped in a cold pack | [6] |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing this compound is through the bromination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-prolinol). The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a highly effective and field-proven choice for this transformation.

Rationale Behind Experimental Choices

-

Precursor: Boc-prolinol is a commercially available and stable starting material.[10] The Boc group is robust enough to withstand the reaction conditions while effectively protecting the pyrrolidine nitrogen from side reactions.

-

Reagents: The CBr₄/PPh₃ system is a classic combination for converting primary alcohols to alkyl bromides under mild conditions. The reaction proceeds via a phosphonium salt intermediate, avoiding the harsh acidic conditions of other brominating agents that could cleave the Boc protecting group. Dichloromethane (DCM) is an excellent solvent choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal post-reaction.

-

Purification: Following the reaction, the primary byproduct is triphenylphosphine oxide, which has limited solubility in non-polar solvents. A filtration step after precipitation with a hexane/ethyl acetate mixture effectively removes the bulk of this byproduct. Final purification via silica gel column chromatography ensures the isolation of the target compound with high purity.

Visualized Synthetic Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a similar procedure for a positional isomer and represents a standard method for this transformation.[11]

-

Preparation: To a round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add carbon tetrabromide (1.5 equiv.) to the solution. In a separate flask, dissolve triphenylphosphine (1.0 equiv.) in anhydrous DCM.

-

Reaction: Slowly add the triphenylphosphine solution dropwise to the reaction mixture at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

-

Workup: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Initial Purification: Redissolve the residue in a minimal amount of DCM and add a 10% ethyl acetate in hexane solvent mixture. Stir vigorously. The triphenylphosphine oxide byproduct will precipitate. Filter the mixture and collect the filtrate.

-

Final Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography, using a gradient elution of ethyl acetate in hexane (e.g., 0-25%) to yield the pure this compound as a liquid.[11]

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of the C-Br bond. As a primary alkyl bromide, it is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the pyrrolidine scaffold to a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility makes it a key building block for creating libraries of diverse pyrrolidine-containing compounds for high-throughput screening.

Role as a Versatile Synthetic Intermediate

The compound serves as a cornerstone for synthesizing more complex molecules, particularly in the development of antiviral, antihypertensive, and central nervous system-acting agents.[4][12] The general reaction scheme involves the displacement of the bromide ion by a nucleophile, forging a new carbon-nucleophile bond and introducing the pyrrolidine moiety into the target structure.

Generalized Application Workflow

Caption: General application of the title compound in synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][13]

-

Handling Precautions:

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[14][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[16]

-

-

Storage:

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined stereochemistry, coupled with the orthogonal functionalities of the Boc-protecting group and the reactive bromomethyl handle, provides a reliable and versatile platform for the synthesis of novel pyrrolidine-based compounds. Understanding its properties, synthesis, and safe handling, as detailed in this guide, empowers researchers to efficiently incorporate this valuable scaffold into their drug discovery programs, accelerating the journey toward new and effective therapeutics.

References

- Lead Sciences. (n.d.). (R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

- ChemicalBook. (2025). (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3.

- Sigma-Aldrich. (n.d.). 2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 181258-46-8.

- PubChem. (n.d.). This compound. CID 14821711.

- Sigma-Aldrich. (n.d.). tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3.

- ChemicalBook. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.

- TCI America. (2018). Safety Data Sheet for (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine.

- Sigma-Aldrich. (n.d.). (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | 1189154-01-5.

- ChemicalBook. (2025). (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate - Safety Data Sheet.

- PubChem. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. CID 24730280.

- Aaronchem. (2024). Safety Data Sheet for tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate.

- PubChem. (n.d.). tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate. CID 10264762.

- ChemicalBook. (n.d.). 305329-97-9(tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Product Description.

- Fisher Scientific. (2015). tert-Butyl bromide - SAFETY DATA SHEET.

- AbacipharmTech. (n.d.). (R)-tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.

- Ambeed. (n.d.). 181258-46-8 | this compound.

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Sigma-Aldrich. (n.d.). tert-Butyl (S)-2-pyrrolidone-5-carboxylate.

- Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.

- Chem-Impex. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.

- PubChemLite. (n.d.). Tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate.

- Mol-Instincts. (n.d.). Cas 128542-75-6,(S)-2-BroMoMethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. CID 550865.

- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.

- PubChem. (n.d.). tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate. CID 1512534.

- BLD Pharm. (n.d.). 86953-79-9|tert-Butyl pyrrolidine-1-carboxylate.

- SynHet. (n.d.). (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C10H18BrNO2 | CID 14821711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 7. tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3 [sigmaaldrich.com]

- 8. (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3 [chemicalbook.com]

- 9. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate CAS#: 305329-97-9 [m.chemicalbook.com]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 13. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | C10H18BrNO2 | CID 24730280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aaronchem.com [aaronchem.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. chemicalbook.com [chemicalbook.com]

The Synthetic Cornerstone: A Technical Guide to Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. This versatile building block, often referred to as N-Boc-2-(bromomethyl)pyrrolidine, is a pivotal intermediate in the synthesis of complex molecules, particularly those incorporating the valuable pyrrolidine scaffold. Its unique structure, featuring a protective tert-butoxycarbonyl (Boc) group and a reactive bromomethyl moiety, offers a strategic advantage in multistep synthetic campaigns. This document provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, its mechanistic utility, and essential safety considerations.

Core Physicochemical & Structural Properties

The compound's utility is fundamentally derived from its specific chemical structure and resulting properties. The Boc group provides robust protection for the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be cleaved cleanly under acidic conditions. The primary alkyl bromide at the 2-position serves as a potent electrophile, ideal for nucleophilic substitution reactions to build molecular complexity.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 264.16 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point (Predicted) | 300.1 ± 15.0 °C | [2] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Note: Stereoisomerism is a critical consideration. Both (S)- and (R)-enantiomers, as well as the racemic mixture, are commercially available. The choice of stereoisomer is dictated by the chiral requirements of the final target molecule.

Synthesis & Mechanistic Insight: The Appel Reaction

This compound is typically synthesized from its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. The most common and efficient method is a variation of the Appel reaction, which utilizes a phosphine and a halogen source (in this case, carbon tetrabromide) to convert the primary alcohol into a primary alkyl bromide.

Causality of Reagent Choice:

-

Triphenylphosphine (PPh₃): Acts as the oxygen abstractor. The high stability of the phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.

-

Carbon Tetrabromide (CBr₄): Serves as the bromine source. It reacts with the activated phosphonium intermediate to deliver a bromide ion for the substitution reaction.

-

Dichloromethane (DCM): A common solvent chosen for its ability to dissolve the starting materials and its relative inertness under the reaction conditions.

The workflow for this conversion is depicted below.

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis is confirmed at the final stage by analytical characterization (NMR, MS), which must match the expected data for the target compound.

Materials:

-

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Carbon Tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Ethyl Acetate (EtOAc) & Hexane for chromatography

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane.

-

Reagent Addition: In a separate flask, dissolve triphenylphosphine (1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Initial Purification: Add a mixture of hexane and ethyl acetate (e.g., 9:1) to the residue. The triphenylphosphine oxide byproduct will precipitate. Stir vigorously and filter the solid.

-

Final Purification: Concentrate the filtrate and purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Characterization: Collect the fractions containing the product. Combine them and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil. Confirm identity and purity via ¹H NMR and Mass Spectrometry. An expected m/z value in electrospray positive ion mode would be [M+H]⁺ at 264.[2]

Application in Synthetic Chemistry: A Gateway to Novel Pyrrolidines

The primary utility of this reagent is as an electrophilic building block for introducing the N-Boc-pyrrolidin-2-ylmethyl moiety. This is typically achieved via nucleophilic substitution (Sₙ2) reactions where a nucleophile displaces the bromide.

Expertise in Application: The choice of nucleophile dictates the final product. This strategy is frequently employed in drug discovery to synthesize derivatives for structure-activity relationship (SAR) studies. For example, reacting it with phenols, thiols, or secondary amines can rapidly generate libraries of compounds with diverse functionalities.

Caption: General reaction pathway illustrating the compound's utility.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Its non-planar, saturated structure provides three-dimensional diversity that is often crucial for potent and selective binding to biological targets.[3] This building block provides a reliable and efficient route to access this important chemical space.

Safety, Handling, and Storage

Trustworthiness through Safety: Adherence to safety protocols is non-negotiable for reproducible and safe experimentation.

-

Hazard Identification: This compound is classified as an irritant. It is harmful if swallowed and causes skin and eye irritation.[4][5] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[1][4]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist.[1][6] Use non-sparking tools and prevent the buildup of electrostatic charge.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[1][2] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

- PubChem Compound Summary for CID 14821711, this compound. (n.d.). National Center for Biotechnology Information.

- PubChem Compound Summary for CID 10264762, tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate. (n.d.). National Center for Biotechnology Information.

- PubChem Compound Summary for CID 53396746, tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. (n.d.). National Center for Biotechnology Information.

- Vitale, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules, 26(16), 4897. [Link]

Sources

- 1. store.sangon.com [store.sangon.com]

- 2. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate CAS#: 305329-97-9 [m.chemicalbook.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.ca [fishersci.ca]

- 5. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | C10H18BrNO2 | CID 24730280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

"Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate" synthesis

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Introduction: The Significance of a Chiral Building Block

This compound is a vital chiral intermediate in the fields of medicinal chemistry and asymmetric synthesis. Its structure, featuring a protected pyrrolidine ring and a reactive bromomethyl group, makes it an ideal precursor for introducing the pyrrolidinemethyl moiety into complex molecules. This scaffold is present in a variety of biologically active compounds, including antiviral agents and novel ligands for nicotinic acetylcholine receptors.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in organic solvents, while allowing for selective deprotection under acidic conditions, a critical feature for multi-step synthetic campaigns.[1][3]

This guide provides a comprehensive overview of the predominant and most reliable method for synthesizing this key intermediate: the bromination of its corresponding alcohol, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as N-Boc-L-prolinol.[1] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical safety considerations necessary for its successful and safe execution.

Core Synthetic Strategy: The Appel Reaction

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For substrates sensitive to acidic or harsh conditions, such as N-Boc-protected compounds, the Appel reaction stands out as the method of choice.[4][5] This reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to achieve the transformation under mild, neutral conditions, thus preserving the integrity of the acid-labile Boc group.[6][7]

Causality and Mechanistic Rationale

The effectiveness of the Appel reaction lies in its ability to convert the hydroxyl group—a notoriously poor leaving group—into a highly effective one in situ. The reaction proceeds through a series of well-defined steps, driven by the formation of the thermodynamically stable triphenylphosphine oxide (Ph₃P=O) byproduct.[6]

-

Activation: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms on carbon tetrabromide. This generates a phosphonium salt intermediate and a tribromomethanide anion (CBr₃⁻).[4][6]

-

Deprotonation: The tribromomethanide anion acts as a base, deprotonating the primary alcohol of N-Boc-prolinol to form an alkoxide and bromoform (CHBr₃).[6][7]

-

Oxyphosphonium Salt Formation: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, forming a crucial alkoxyphosphonium intermediate. This step effectively transforms the hydroxyl oxygen into an excellent leaving group.[5][7]

-

S_N_2 Displacement: The bromide ion (Br⁻), generated in the initial activation step, now acts as a nucleophile. It performs a backside attack on the carbon atom bearing the alkoxyphosphonium group in a classic S_N_2 substitution. This displacement yields the desired product, this compound, and the highly stable triphenylphosphine oxide byproduct.[6][7][8]

The choice of the Appel reaction is a deliberate one, designed to maximize yield and purity by avoiding the harsh conditions of alternative methods (e.g., using PBr₃ or HBr), which could lead to cleavage of the Boc protecting group or other side reactions.[8]

Visualization: Appel Reaction Mechanism

Caption: Mechanism of the Appel reaction for the bromination of N-Boc-prolinol.

Field-Proven Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. Adherence to these steps, particularly the maintenance of anhydrous and inert conditions, is critical for success.

Pre-Reaction: Preparation and Setup

-

Glassware: All glassware (round-bottom flask, addition funnel, magnetic stir bar) must be thoroughly dried in an oven at >120 °C for several hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas (Nitrogen or Argon).

-

Reagents & Solvents:

-

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-prolinol)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (DCM)

-

Solvents for chromatography (Hexanes, Ethyl Acetate)

-

-

Inert Atmosphere: Assemble the glassware and flush the entire system with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology

-

Charging the Flask: To the dried round-bottom flask under inert atmosphere, add tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration). Add solid carbon tetrabromide (1.5 equiv) to this solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: In a separate flask, dissolve triphenylphosphine (1.5 equiv) in a minimal amount of anhydrous dichloromethane. Transfer this solution to an addition funnel. Add the triphenylphosphine solution dropwise to the cooled reaction mixture over approximately 30 minutes. Causality Note: Slow, controlled addition is essential to manage the reaction exotherm and prevent the formation of unwanted byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12 to 18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the solvent using a rotary evaporator.

-

To the resulting residue, add a solvent mixture of 10% ethyl acetate in hexanes. Stir vigorously. The triphenylphosphine oxide byproduct is largely insoluble in this mixture and will precipitate as a white solid.

-

Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid triphenylphosphine oxide. Wash the solid with a small amount of the same solvent mixture.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel. A typical gradient elution starts with 100% hexanes and gradually increases the polarity with ethyl acetate (e.g., 0% to 25% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to light yellow oil.

-

Data Summary & Precursor Synthesis

| Parameter | Details | Reference |

| Starting Material | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | [9] |

| Key Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | [4][6] |

| Solvent | Anhydrous Dichloromethane (DCM) | |

| Temperature | 0 °C to Room Temperature | [6] |

| Reaction Time | 12 - 18 hours | |

| Purification | Silica Gel Column Chromatography (Hexane/Ethyl Acetate) | [10] |

| Typical Yield | 55 - 85% |

A Note on the Starting Material

The precursor, N-Boc-L-prolinol, is readily available commercially.[11][12] For researchers requiring its synthesis, it is typically prepared via two main routes:

-

Boc-Protection of Prolinol: L-prolinol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect the secondary amine.[1]

-

Reduction of Boc-Proline: The carboxylic acid of commercially available N-Boc-L-proline is reduced using a suitable reducing agent, such as lithium borohydride.[13]

Trustworthiness: Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Carbon Tetrabromide (CBr₄): Toxic and an irritant. Harmful if swallowed or inhaled. Causes skin and severe eye irritation.[14][15]

-

Triphenylphosphine (PPh₃): May cause skin irritation and allergic skin reactions. Harmful if swallowed. Inhalation of dust should be avoided.[16]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Exposure should be minimized.

Mandatory Safety Precautions:

-

Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[14][17]

-

Handling Solids: Handle CBr₄ and PPh₃ carefully to avoid generating dust.[16]

-

Waste Disposal: Dispose of chemical waste according to institutional guidelines. Halogenated waste (DCM, bromoform) must be segregated from non-halogenated waste. Triphenylphosphine oxide waste should be collected separately.

Conclusion

The synthesis of this compound via the Appel reaction is a robust and reliable method that leverages mild conditions to produce a high-value chiral building block. By understanding the underlying reaction mechanism, adhering to a precise experimental protocol, and prioritizing safety, researchers can effectively access this versatile intermediate for applications in drug discovery and complex molecule synthesis. The key to success lies in the careful execution of an anhydrous, inert-atmosphere reaction and a meticulous purification process to separate the product from the persistent triphenylphosphine oxide byproduct.

References

- Title: Appel reaction Source: Grokipedia URL

- Title: N-Boc-L-Prolinol: A Comprehensive Overview Source: Vertex AI Search URL

- Title: Alcohol to Bromide - Common Conditions Source: Organic Chemistry Portal URL

- Title: Appel Reaction Source: Alfa Chemistry URL

- Title: Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄)

- Title: Appel Reaction: Mechanism & Examples Source: NROChemistry URL

- Title: Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol (5g)

- Title: L-Proline - Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: tert-Butyl 3-(bromomethyl)

- Title: α-Arylation of N-Boc Pyrrolidine - Organic Syntheses Procedure Source: Organic Syntheses URL

- Source: AK Scientific, Inc.

- Title: SAFETY DATA SHEET - Triphenylphosphine Source: Sigma-Aldrich URL

- Title: The handling and safety precautions for Triphenylphosphine in laboratories Source: Vertex AI Search URL

- Title: SAFETY DATA SHEET - Carbon tetrabromide Source: Fisher Scientific URL

- Title: SAFETY DATA SHEET - Carbon Tetrabromide Source: TCI Chemicals URL

- Title: tert-Butyl 2-(hydroxymethyl)

- Title: tert-Butyl 2-(hydroxymethyl)

- Title: tert-Butyl 2-(hydroxymethyl)

- Title: tert-Butyl 2-(hydroxymethyl)

- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 12. ivychem.com [ivychem.com]

- 13. prepchem.com [prepchem.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. allhdi.com [allhdi.com]

- 17. aksci.com [aksci.com]

A Technical Guide to the Mechanistic Action and Synthetic Utility of tert-Butyl 2-(Bromomethyl)pyrrolidine-1-carboxylate

Abstract: This technical guide provides an in-depth analysis of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in modern organic and medicinal chemistry. We will dissect its core mechanism of action, focusing on its reactivity as an electrophile in nucleophilic substitution reactions. Through a series of case studies and detailed protocols, this document will illustrate the compound's strategic importance in the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and reactive properties of this versatile synthon.

Introduction: A Versatile Chiral Synthon

This compound is a heterocyclic compound widely employed as a versatile intermediate in pharmaceutical and agrochemical research.[1] Its structure is characterized by three key features that define its utility:

-

A Chiral Pyrrolidine Scaffold: The saturated five-membered nitrogen-containing ring is a "privileged scaffold" frequently found in pharmaceuticals and natural products.[2][3] The stereocenter at the C2 position allows for the synthesis of enantiomerically pure compounds, which is critical for target specificity in drug design.[2][4][5]

-

An Electrophilic Bromomethyl Group: The primary bromide attached to the chiral center serves as the primary reactive site. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.[1]

-

A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves two purposes. It deactivates the nitrogen, preventing it from acting as a competing nucleophile, and it imparts significant solubility in common organic solvents, simplifying reaction workups and purification.

This combination of features makes the molecule, available as both (S)- and (R)-enantiomers, a go-to building block for introducing a chiral pyrrolidine moiety into a larger molecular framework.[1][6][7]

Physicochemical and Stereochemical Profile

A clear understanding of the compound's properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [6][8][9] |

| Molecular Weight | 264.16 g/mol | [1][6][10] |

| Appearance | Colorless to light yellow liquid | [11] |

| Storage | Room temperature or 2-8°C | [1][11] |

| Chirality | Exists as (S) and (R) enantiomers | [6][7] |

The stereochemistry at the C2 position is paramount. The spatial orientation of the bromomethyl group dictates the three-dimensional structure of the final product, which in turn governs its interaction with chiral biological targets like enzymes and receptors.[3] The choice between the (S)- or (R)-enantiomer is a critical design decision in the synthesis of stereochemically defined drug candidates.[6][7]

Core Mechanism of Action: The SN2 Reaction Pathway

The primary mechanism of action for this compound in chemical synthesis is the bimolecular nucleophilic substitution (SN2) reaction .[12] In this pathway, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step.

This reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the methylene carbon (though the chirality of the C2 carbon of the pyrrolidine ring is retained). The efficiency and success of this reaction are governed by several factors:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, alkoxides, amines) react more readily than weaker ones.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically employed as they can solvate the cation of the nucleophilic salt without deactivating the nucleophile through hydrogen bonding.

-

Base: In cases where the nucleophile is an alcohol or a thiol, a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) is required to deprotonate it, thereby increasing its nucleophilicity.

Below is a generalized workflow for the SN2 reaction involving this building block.

Caption: Generalized SN2 reaction pathway.

Applications in the Synthesis of Bioactive Molecules

The true value of this synthon is demonstrated by its application in the construction of complex molecules with significant biological activity. It is a key intermediate for introducing the pyrrolidine motif, which is prevalent in drugs targeting the central nervous system, as well as in protease inhibitors and receptor antagonists.[1]

Case Study: Synthesis of a Nicotinic Acetylcholine Receptor (nAChR) Ligand Precursor

The pyrrolidine ring is a core component of many ligands that bind to nAChRs, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. The synthesis of ether-linked pyrrolidine derivatives often starts with the alkylation of a phenol with (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

The workflow for such a synthesis is outlined below:

Caption: Synthetic workflow for a nAChR ligand precursor.

This strategy leverages the predictable SN2 reactivity of the bromomethyl group to forge a key carbon-oxygen bond, establishing the desired chiral scaffold early in the synthetic sequence.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and success, a well-defined and validated protocol is essential. The following is a representative, detailed methodology for the alkylation of a generic nucleophile with this compound.

Protocol: General Procedure for Nucleophilic Alkylation

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.0 equivalent).

-

If the nucleophile requires deprotonation (e.g., an alcohol or thiol), add a suitable non-nucleophilic base (1.1 - 1.5 equivalents, e.g., NaH, K₂CO₃).

-

Add a suitable anhydrous polar aprotic solvent (e.g., DMF, MeCN) to achieve a concentration of 0.1-0.5 M.

-

-

Addition of Electrophile:

-

While stirring the solution, add this compound (1.0-1.2 equivalents) dropwise at room temperature. For highly reactive nucleophiles, the addition may be performed at 0°C to control any potential exotherm.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80°C) depending on the reactivity of the nucleophile.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly quench the reaction by adding water or a dilute aqueous acid (e.g., 1 M HCl).[12]

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

-

Purification and Characterization:

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkylated product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Table 2: Summary of Typical Reaction Conditions

| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | 4 - 24 |

| Aliphatic Alcohols | NaH, KOtBu | THF, DMF | 0 - 60 | 2 - 12 |

| Amines | K₂CO₃, Et₃N | Acetonitrile, THF | 25 - 70 | 6 - 18 |

| Thiols | K₂CO₃, NaH | DMF, THF | 25 - 50 | 1 - 6 |

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of high-value molecules. Its well-defined reactivity, centered on the SN2 mechanism, provides a reliable method for introducing a chiral pyrrolidine moiety. By understanding the core principles of its mechanism and the practical aspects of its application, researchers in drug discovery and development can effectively utilize this building block to accelerate the creation of novel and potent therapeutic agents.

References

- MySkinRecipes. Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.

- ResearchGate. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- MacMillan Group, Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.

- Nagib, D. A. et al. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health.

- Englert, U. et al. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. National Institutes of Health.

- PubChem. This compound. National Center for Biotechnology Information.

- Shiratori Pharmaceutical Co., Ltd. Chiral Pyrrolidine Compounds.

- PubChem. tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information.

- Organic Syntheses. α-Arylation of N-Boc Pyrrolidine.

- PubChem. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information.

- PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information.

- Orsini, P. et al. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.

- Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.

- ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates.

- Organic Chemistry Portal. tert-Butyl Esters.

- Vitale, P. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Ashenhurst, J. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

Sources

- 1. Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl… [cymitquimica.com]

- 7. Chiral Pyrrolidine Compounds Shiratori Pharmaceutical Co., Ltd. Advanced Chemical Intermediates [shiratori-pharm.co.jp]

- 8. This compound | C10H18BrNO2 | CID 14821711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | C10H18BrNO2 | CID 10264762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | C10H18BrNO2 | CID 24730280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to the Safe Handling of Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. As a key heterocyclic building block in synthetic and medicinal chemistry, its effective use is predicated on a thorough understanding of its hazard profile and the implementation of robust safety measures. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of safety for laboratory personnel.

Compound Identification and Profile

This compound is a versatile synthetic intermediate frequently employed in the development of novel pharmaceuticals.[1] The presence of the reactive bromomethyl group and the Boc-protected pyrrolidine ring makes it a valuable synthon for introducing the pyrrolidine moiety into larger, more complex molecular architectures.[1] However, the same reactivity that makes it synthetically useful also necessitates careful handling.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₈BrNO₂[2][3] |

| Molecular Weight | 264.16 g/mol [2][3] |

| Common CAS Numbers | 181258-46-8 (racemate), 128542-75-6 ((S)-enantiomer), 1039826-29-3 ((R)-enantiomer)[4][5] |

| Appearance | Liquid or low-melting solid |

Hazard Identification and GHS Classification

A foundational understanding of a compound's intrinsic hazards is the first step in risk mitigation. This compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning" and requires specific precautions due to its irritant and acute toxicity properties.[6][7][8]

| GHS Pictogram | Hazard Class & Category | Hazard Statement | Practical Implication & Rationale |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][7] | Accidental ingestion can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene. | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][7][8] | Direct contact with the skin can cause redness, inflammation, or rash. This necessitates the mandatory use of appropriate chemical-resistant gloves and a lab coat to prevent exposure. | |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[2][7][8] | The compound can cause significant, potentially painful, irritation upon contact with the eyes. Chemical splash goggles are required to prevent accidental splashes from reaching the eyes. | |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2][7][8] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. This is the primary driver for mandating the use of this compound within a certified chemical fume hood. |

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the primary line of defense, supplemented by appropriate PPE. This multi-layered approach provides robust protection for the researcher.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood. This is non-negotiable due to the compound's potential to cause respiratory irritation (H335).[8]

-

Eyewash Station & Safety Shower: A certified and unobstructed eyewash station and safety shower must be readily accessible within the immediate work area.[9] Familiarity with their operation is essential before beginning any work.

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the GHS hazards identified in Section 2.

| Protection Type | Specification | Rationale & Best Practices |

| Hand Protection | Nitrile or neoprene gloves.[10] | Gloves must be worn at all times when handling the compound.[7][9] Inspect gloves for any signs of degradation or puncture before use. Use proper removal technique to avoid skin contact and dispose of contaminated gloves in accordance with institutional hazardous waste procedures.[10] |

| Eye & Face Protection | Chemical splash goggles.[6][7] | Standard safety glasses do not provide adequate protection from splashes. Goggles that form a seal around the eyes are required to mitigate the serious eye irritation hazard (H319). |

| Skin & Body Protection | Closed-toe shoes and a flame-retardant lab coat. | A lab coat should be kept fully buttoned to protect against skin contact (H315).[8] Remove any contaminated clothing immediately and wash it before reuse.[6] |

| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | If engineering controls fail or for large-scale spills where aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges may be necessary.[10] Consult your institution's EHS department for specific guidance. |

Standard Operating Procedure for Safe Handling

This protocol outlines a self-validating workflow for the routine weighing and transfer of the compound.

Step 1: Preparation & Pre-Handling Check

-

Action: Don all required PPE as specified in Section 3.2. Verify that the chemical fume hood is operational (check airflow monitor). Ensure spill kit, waste container, and emergency contact information are accessible.

-

Causality: This step ensures a state of readiness. Confirming engineering controls and PPE integrity before the chemical is handled minimizes risk from the outset.

Step 2: Weighing the Compound

-

Action: Place an analytical balance inside the fume hood. Use a tared weigh boat or glass vial to carefully weigh the desired amount of the compound.

-

Causality: Performing the weighing operation inside the fume hood contains any dust or vapors at the source, directly addressing the H335 inhalation hazard.

Step 3: Transfer to Reaction Vessel

-

Action: Carefully transfer the weighed compound into the reaction vessel, which is also located inside the fume hood. Use a spatula for solids or appropriate glassware for liquids. If adding a solvent, do so slowly to avoid splashing.

-

Causality: Keeping all materials within the controlled environment of the fume hood prevents fugitive emissions and potential exposure during the transfer process.

Step 4: Decontamination & Clean-up

-

Action: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or isopropanol) inside the fume hood, collecting the rinse as hazardous waste. Wipe down the work surface of the fume hood.

-

Causality: Immediate decontamination of tools and surfaces prevents accidental secondary exposure for the current user and subsequent users of the hood.

Step 5: Post-Handling

-

Action: Tightly close the primary container of the compound. Properly label and dispose of all contaminated waste. Remove gloves and lab coat according to proper procedure and wash hands thoroughly with soap and water.[6][7]

-

Causality: Securing the source container prevents leaks or spills. Proper hygiene is the final barrier to prevent accidental ingestion (H302) or skin contact (H315).

Storage and Chemical Incompatibility

Proper storage is critical for both safety and maintaining the chemical integrity of the compound.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Some suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[11][12]

-

Rationale: Co-storage with incompatible materials can lead to vigorous, exothermic reactions, potentially compromising containment and creating a hazardous situation. The compound itself may decompose under incompatible conditions. Upon combustion, it may generate toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[7][8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][10]

-

Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected skin area gently with plenty of soap and water for at least 15 minutes.[6][7][8] If skin irritation occurs or persists, seek medical attention.[6][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so.[6][7] Continue rinsing. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water.[6] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[7][10]

Accidental Release (Spill) Measures

For a small spill within a fume hood:

-

Restrict Access: Ensure no one enters the area without appropriate PPE.

-

Containment: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container, avoiding the creation of dust.[7][10]

-

Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

-

Reporting: Report the incident to your laboratory supervisor and institutional EHS department.

Disposal Considerations

Disposal of unused this compound and any associated contaminated waste must be handled as hazardous chemical waste.[6] Do not dispose of it down the drain.[6] All disposal procedures must comply with federal, state, and local regulations.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper waste pickup.

Visualization: Emergency Spill Response Workflow

The following diagram illustrates the logical flow of actions to be taken in the event of an accidental spill.

Caption: Workflow for Responding to a Spill of this compound.

References

- PubChem. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate.

- PubChem. This compound.

- Capot Chemical. MSDS of tert-butyl (2R)

- United Initiators. SAFETY DATA SHEET.

- PubChem. Tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate.

- CP Lab Safety. tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate, min 97%, 1 gram. CP Lab Safety. [Link]

- CP Lab Safety. tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate, min 97%, 1 gram. CP Lab Safety. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H18BrNO2 | CID 14821711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. aaronchem.com [aaronchem.com]

- 8. aksci.com [aksci.com]

- 9. staging.keyorganics.net [staging.keyorganics.net]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

"Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate" stability and storage conditions

<_- an="" in-depth="" technical="" guide="" to="" the="" stability="" and="" storage="" of="" />tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: A Comprehensive Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, a critical building block in contemporary pharmaceutical synthesis. By elucidating the inherent chemical liabilities of this molecule, this document aims to equip researchers with the necessary knowledge to mitigate degradation, ensure experimental reproducibility, and preserve the integrity of this valuable reagent. The guide delves into the principal degradation pathways, provides evidence-based storage and handling protocols, and outlines analytical methods for assessing the compound's purity and stability over time.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound, often referred to as Boc-2-(bromomethyl)pyrrolidine, is a versatile chiral intermediate widely employed in the synthesis of a diverse array of bioactive molecules. Its pyrrolidine core is a prevalent scaffold in numerous pharmaceuticals, and the reactive bromomethyl group serves as a key handle for introducing this moiety into larger molecular frameworks through nucleophilic substitution reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial, as it deactivates the pyrrolidine nitrogen, preventing self-reaction and directing reactivity towards the primary bromide.

However, the very features that make this compound a valuable synthetic tool—the labile Boc group and the reactive alkyl bromide—also render it susceptible to degradation if not handled and stored correctly. Understanding the interplay of these functional groups is paramount to ensuring its stability and, consequently, the success of synthetic campaigns that rely upon it.

Chemical Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, nucleophilic attack, and acidic conditions.

The Lability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its general stability to a range of reaction conditions and its facile removal under acidic conditions.[1] However, this acid sensitivity is a key consideration for the long-term storage of Boc-protected compounds. The Boc group is known to be slowly cleaved under acidic conditions, such as those encountered with 0.1% trifluoroacetic acid (TFA) in chromatography, with cleavage rates increasing with acid concentration and time.[2] While generally stable to bases, prolonged exposure to strong bases at elevated temperatures can also lead to unforeseen side reactions.[3]

Reactivity of the Bromomethyl Group

The primary alkyl bromide is a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility but also a significant liability during storage. Water, alcohols, and even trace impurities can act as nucleophiles, leading to the degradation of the starting material.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and reaction with nucleophiles.

-

Hydrolysis: In the presence of moisture, the bromomethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This process can be accelerated by both acidic and basic conditions.

-

Reaction with Nucleophiles: Trace nucleophilic impurities in solvents or on the surface of storage containers can react with the bromomethyl group, leading to the formation of various byproducts.

The following diagram illustrates the principal degradation pathway of hydrolysis:

Caption: Hydrolysis of the bromomethyl group.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound, strict adherence to proper storage and handling procedures is essential.

Optimal Storage Conditions

The consensus from various suppliers and safety data sheets is that this compound should be stored under controlled conditions to maintain its integrity.[4][5][6][7]

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8°C or 4°C) | To slow down the rate of potential degradation reactions.[7] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To minimize contact with atmospheric moisture and oxygen.[4] |

| Container | Tightly sealed, dry container | To prevent the ingress of moisture.[5][6] |

| Light | Store in a dark place | To prevent potential photolytic degradation.[6] |

Safe Handling Procedures

Proper handling is crucial to prevent both degradation of the compound and exposure to the user. This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[9]

-

Inert Atmosphere Handling: For transfers and weighing, consider using a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.

-

Dispensing: Use clean, dry spatulas and glassware to avoid introducing contaminants.

-

Container Sealing: After use, ensure the container is tightly resealed to prevent moisture uptake.[5] Opened containers should be carefully resealed and kept upright.[5]

The following workflow diagram outlines the recommended handling procedure:

Caption: Step-by-step handling workflow.

Experimental Protocols for Stability and Purity Assessment

Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive reactions.

Thin-Layer Chromatography (TLC) for Rapid Purity Assessment

Objective: To quickly assess the purity of the compound and detect the presence of the hydrolyzed byproduct.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Mobile phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v, can be optimized)

-

Visualization reagent: Potassium permanganate (KMnO4) stain or UV light (254 nm)

-

Sample of this compound

-

Reference standard of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (if available)

Procedure:

-

Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing it to saturate.

-

Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto the baseline of the TLC plate using a capillary tube. If a reference standard is available, spot it alongside the sample.

-

Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

-

Remove the plate from the chamber and mark the solvent front.

-

Allow the plate to dry completely.

-

Visualize the spots under UV light. The Boc-protected compounds should be UV active.

-

For further visualization, dip the plate into a potassium permanganate stain. The hydrolyzed alcohol byproduct will appear as a yellow spot on a purple background, while the starting material may stain less intensely.

-

Calculate the Rf values for the observed spots and compare them to the reference standard if used. The hydrolyzed product, being more polar, will have a lower Rf value than the starting material.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

Objective: To obtain a quantitative measure of the purity of this compound and quantify any degradation products.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid or acetic acid (avoid strong acids like TFA if possible to prevent on-column degradation)

-

Mobile phase B: Acetonitrile or methanol with 0.1% of the same acid

-

Sample of this compound, accurately weighed and dissolved in a suitable solvent

-

Reference standards for the starting material and potential impurities (if available)

Procedure:

-

Prepare the mobile phases and degas them thoroughly.

-

Equilibrate the HPLC system and column with the initial mobile phase composition.

-

Prepare a standard solution of the compound at a known concentration.

-

Inject the sample solution onto the HPLC system.

-

Run a gradient elution method, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).

-

Identify the peaks corresponding to the main compound and any impurities by comparing their retention times to those of reference standards (if available). The hydrolyzed product will typically have a shorter retention time due to its increased polarity.

-

Calculate the purity of the sample based on the peak areas (area percent method). For more accurate quantification, a calibration curve using a reference standard should be prepared.

Conclusion: Best Practices for Ensuring Reagent Integrity

The chemical integrity of this compound is paramount for its successful application in research and development. By understanding its inherent chemical liabilities and adhering to the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. The implementation of routine purity assessments will further ensure the quality and reliability of this essential synthetic building block, ultimately contributing to the robustness and reproducibility of synthetic outcomes.

References

- Protheragen. (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

- ST-1023 - Safety Data Sheet. (2023, January 2).

- PubChem. (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate).

- ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

- BenchChem. (2025). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.

- Organic Chemistry Portal. (Boc-Protected Amino Groups).

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate - Protheragen [protheragen.ai]

- 5. combi-blocks.com [combi-blocks.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate CAS#: 305329-97-9 [m.chemicalbook.com]

- 8. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | C10H18BrNO2 | CID 24730280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

The Alchemist's Keystone: A Technical Guide to (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in Modern Drug Discovery

Abstract

In the intricate tapestry of modern medicinal chemistry, the pyrrolidine scaffold stands as a privileged motif, embedded in a multitude of clinically significant therapeutics. Its inherent stereochemistry and conformational rigidity offer a powerful tool for optimizing drug-receptor interactions. This technical guide provides an in-depth exploration of a particularly valuable chiral building block: (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate . We will dissect its fundamental chemical properties, delve into its strategic applications in the synthesis of complex pharmaceutical agents, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon to accelerate the discovery and development of novel therapeutics.

Introduction: The Strategic Value of a Chiral Pyrrolidine Synthon

(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, often referred to as (S)-N-Boc-2-(bromomethyl)pyrrolidine, is a cornerstone of asymmetric synthesis. Its utility stems from a confluence of three critical features:

-

Pre-defined Stereochemistry: The (S)-configuration at the C2 position provides a fixed stereochemical anchor, crucial for enantioselective synthesis and the generation of specific stereoisomers of a target molecule. This is paramount, as the biological activity of a drug is often dictated by its three-dimensional structure.

-

Orthogonal Protection Strategy: The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen, rendering it nucleophilically inert under a wide range of reaction conditions. This allows for selective manipulation of other functional groups within a molecule. The Boc group's stability in basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, provides a robust and predictable deprotection strategy.[1][2]

-

Reactive Electrophilic Handle: The primary bromide on the methyl substituent serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions (primarily SN2) with a diverse array of nucleophiles. This enables the efficient introduction of the chiral pyrrolidine motif into a target scaffold.

This unique combination of features makes (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate a highly sought-after building block for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors - The Case of GDC-0834

A compelling example of the strategic application of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is in the synthesis of GDC-0834 , a potent and selective, albeit metabolically labile, inhibitor of Bruton's tyrosine kinase (BTK).[2][3][4][5][6][7] BTK is a critical signaling molecule in B-cell development and activation, making it a key target for the treatment of various B-cell malignancies and autoimmune diseases.[8] The synthesis of GDC-0834 showcases the pivotal role of our chiral building block in introducing the necessary stereocenter for optimal binding to the kinase.

Retrosynthetic Analysis and the Key N-Alkylation Step

A retrosynthetic analysis of GDC-0834 reveals the central role of an N-alkylation reaction to connect the chiral pyrrolidine moiety to the core heterocyclic scaffold.

Caption: Retrosynthetic analysis of GDC-0834.

The key bond formation involves the nucleophilic attack of an aromatic amine on the electrophilic bromomethyl group of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

Mechanistic Considerations: Ensuring Stereochemical Fidelity

The N-alkylation reaction proceeds via a classic SN2 mechanism . This is a critical aspect for maintaining the stereochemical integrity of the chiral center.